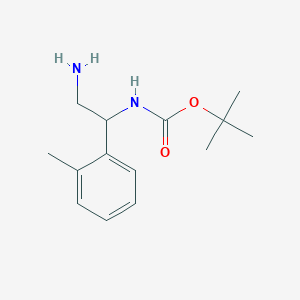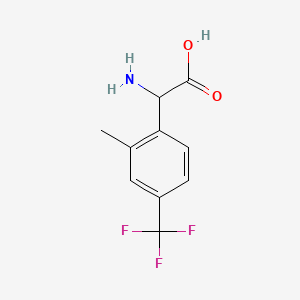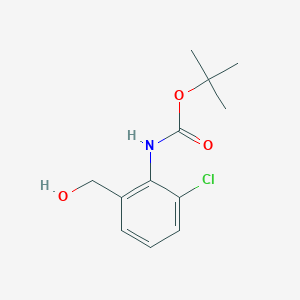
Tert-butyl (2-chloro-6-(hydroxymethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a carbamate group, and a phenyl ring substituted with a chloro and a hydroxymethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate typically involves the reaction of 2-chloro-6-(hydroxymethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 1-2 hours
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol
Major Products:
- Oxidation of the hydroxymethyl group yields formyl or carboxyl derivatives.
- Reduction of the nitro group yields the corresponding amine.
- Substitution of the chloro group yields various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in enzyme inhibition.
- Investigated for its role in modulating biological pathways.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Evaluated for its therapeutic properties in drug development.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The phenyl ring and its substituents can interact with hydrophobic pockets in proteins, affecting their function. The molecular pathways involved may include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
- tert-Butyl N-phenylcarbamate
- tert-Butyl N-(2-chlorophenyl)carbamate
- tert-Butyl N-(6-hydroxymethylphenyl)carbamate
Comparison:
tert-Butyl N-phenylcarbamate: Lacks the chloro and hydroxymethyl substituents, making it less reactive in certain substitution reactions.
tert-Butyl N-(2-chlorophenyl)carbamate: Lacks the hydroxymethyl group, reducing its potential for oxidation reactions.
tert-Butyl N-(6-hydroxymethylphenyl)carbamate: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
The unique combination of the chloro and hydroxymethyl groups in tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate makes it a versatile compound with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C12H16ClNO3 |
|---|---|
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
tert-butyl N-[2-chloro-6-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-6,15H,7H2,1-3H3,(H,14,16) |
Clave InChI |
URHUOQGRBDAWCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


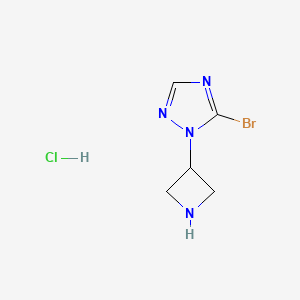
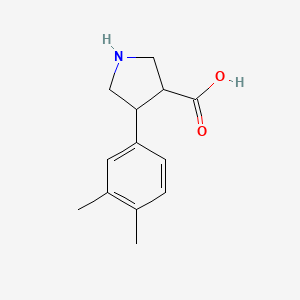
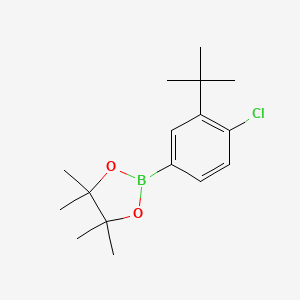
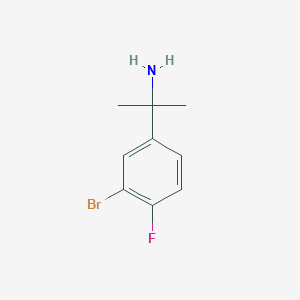
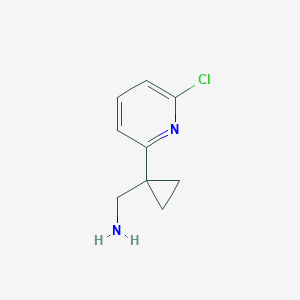
![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
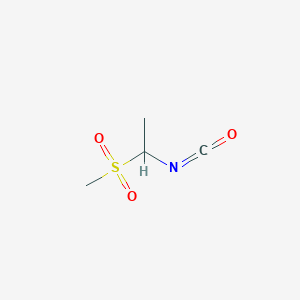
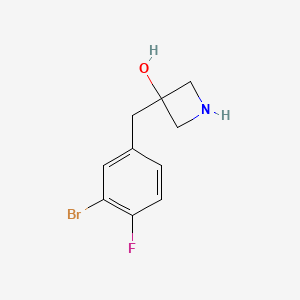
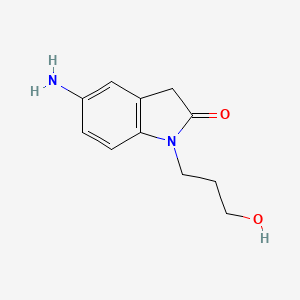
![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

